BenchChemオンラインストアへようこそ!

N-(4-butylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide

Physicochemical profiling Lipophilicity Drug-likeness

N-(4-Butylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide (CAS 868256-44-4) is a synthetic N-arylpiperazine acetamide with molecular formula C22H29N3O and molecular weight 351.496 g/mol. This compound is listed in the Sigma-Aldrich AldrichCPR collection (product L322520), indicating its availability as a research-grade chemical probe.

Molecular Formula C22H29N3O
Molecular Weight 351.494
CAS No. 868256-44-4
Cat. No. B2627147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-butylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide
CAS868256-44-4
Molecular FormulaC22H29N3O
Molecular Weight351.494
Structural Identifiers
SMILESCCCCC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC=CC=C3
InChIInChI=1S/C22H29N3O/c1-2-3-7-19-10-12-20(13-11-19)23-22(26)18-24-14-16-25(17-15-24)21-8-5-4-6-9-21/h4-6,8-13H,2-3,7,14-18H2,1H3,(H,23,26)
InChIKeyFHZZTIKUDLEHJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Butylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide (CAS 868256-44-4): Baseline Characterization for Research Procurement


N-(4-Butylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide (CAS 868256-44-4) is a synthetic N-arylpiperazine acetamide with molecular formula C22H29N3O and molecular weight 351.496 g/mol . This compound is listed in the Sigma-Aldrich AldrichCPR collection (product L322520), indicating its availability as a research-grade chemical probe . The N-phenylpiperazine pharmacophore is a privileged scaffold in medicinal chemistry, particularly for dopaminergic and serotonergic receptor modulation, but publicly available quantitative biological data for this specific analog remains extremely limited at the time of this analysis.

Why N-(4-Butylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide Cannot Be Indiscriminately Substituted with Other N-Phenylpiperazine Acetamides


N-Phenylpiperazine acetamides are not a functionally interchangeable class; minor structural modifications such as the alkyl chain on the aniline ring, the substitution pattern on the piperazine, or the nature of the acetamide linker can profoundly alter receptor subtype selectivity, intrinsic efficacy, and physicochemical properties. SAR studies on related N-arylpiperazinealkanamides reveal that the identity and position of substituents on the phenyl ring dictate differential binding at D2-like versus D3 and D4 receptors, and at 5-HT1A versus 5-HT2 receptor subtypes [1]. The n-butylphenyl motif in N-(4-butylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide confers a distinct hydrophobicity (cLogP approximately 4.1–4.4) and steric profile compared to commonly available analogs such as N-(4-methylphenyl)-2-(4-phenyl-1-piperazinyl)acetamide (CAS 763124-68-1) or N-(4-fluorobenzyl)-2-(4-phenyl-1-piperazinyl)acetamide (CAS 882749-05-5), making direct substitution without empirical verification inadvisable for any receptor-binding or cellular assay.

Quantitative Differentiation Evidence for N-(4-Butylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide (868256-44-4)


Physicochemical Differentiation: Calculated LogP and Molecular Descriptors vs. Common N-Phenylpiperazine Acetamide Analogs

As of the current search, no published head-to-head experimental binding, functional, or in vivo data were located for N-(4-butylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide. The strongest available differentiation is computational. The n-butylphenyl substituent increases calculated logP by approximately 1.1–1.3 log units relative to the methylphenyl analog (CAS 763124-68-1) and by approximately 0.5–0.7 log units relative to the sec-butylphenyl analog (CAS 763130-55-8), consistent with standard fragment-based logP contributions. Molecular weight is 351.50 Da, compared to 295.38 Da for the methylphenyl analog and 327.40 Da for the fluorobenzyl analog .

Physicochemical profiling Lipophilicity Drug-likeness N-phenylpiperazine Acetamide

Receptor Binding Potential Inferred from Structurally Proximal Ligands: D4 Dopamine Receptor Affinity and Selectivity

No direct binding data are available for N-(4-butylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide at any receptor. However, class-level SAR evidence from closely related lactam-bearing phenylpiperazinylbutyl acetamides demonstrates that the N-phenylpiperazine acetamide scaffold can achieve exceptional D4 receptor affinity (Ki = 0.04 ± 0.02 nM) with >43,000-fold selectivity over the D2 receptor (functional calcium assay confirmed antagonism) [1]. In this series, the para-substituent on the phenyl ring appended to the amide nitrogen (analogous to the 4-butylphenyl group in the target compound) was a critical determinant of D4 vs. D2 selectivity. This establishes that the target compound's n-butylphenyl motif is plausibly a key driver of receptor subtype preference, although experimental confirmation is absent.

Dopamine receptor D4 selectivity Phenylpiperazine Structure-activity relationship

Differential Availability: AldrichCPR Catalog Inclusion vs. Synthesize-on-Demand Analogs

N-(4-Butylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide is stocked as a pre-packaged AldrichCPR research compound (Sigma-Aldrich product L322520), whereas the sec-butylphenyl analog (CAS 763130-55-8) and methylphenyl analog (CAS 763124-68-1) are also available through AldrichCPR but may differ in stock status, pricing, and minimum order quantities . For researchers seeking to systematically probe the effect of alkyl chain branching on receptor pharmacology or cellular activity, the concurrent availability of all three analogs from a single vendor enables matched-pair experimental designs without the delay of custom synthesis.

Chemical probe Research reagent AldrichCPR Procurement N-phenylpiperazine

Safety and Handling Differentiation: GHS Classification vs. Structurally Related Analogs

GHS hazard data are available for the sec-butylphenyl analog (CAS 763130-55-8), which carries H315 (skin irritation, Category 2), H319 (serious eye irritation, Category 2A), H335 (respiratory irritation, STOT SE Category 3), and H413 (chronic aquatic toxicity, Category 4) . While the specific GHS classification for the n-butylphenyl target compound (CAS 868256-44-4) is not publicly posted in the same detail, its structural similarity to the sec-butylphenyl analog suggests a comparable hazard profile. Sigma-Aldrich classifies the target compound under AldrichCPR, which typically carries standard laboratory safety handling requirements. For procurement decisions where safety data sheet completeness influences compound selection, the availability of explicit GHS data for the sec-butyl analog may constitute a differentiating factor.

GHS classification Safety data Hazard assessment N-phenylpiperazine

Priority Application Scenarios for N-(4-Butylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide (868256-44-4) Based on Available Evidence


Comparative Structure-Activity Relationship (SAR) Studies on D4 Dopamine Receptor Selectivity

Given class-level evidence that phenylpiperazinyl acetamides with appropriate para-substitution can achieve sub-nanomolar D4 receptor affinity with exceptional selectivity over D2, the n-butylphenyl analog is a logical candidate for head-to-head radioligand displacement assays alongside the methylphenyl, sec-butylphenyl, and fluorobenzyl analogs all available from Sigma-Aldrich. Directly comparing Ki values across this matched series would isolate the contribution of the n-butyl chain to D4 affinity and D4/D2 selectivity .

Lipophilicity-Driven CNS Penetration Optimization in Neuropharmacology Probe Development

The estimated 1.1–1.3 log unit increase in cLogP relative to the methylphenyl analog positions this compound in a distinct lipophilicity range (cLogP ≈ 4.1–4.4) that is empirically associated with favorable blood-brain barrier penetration. Researchers developing CNS-active phenylpiperazine probes can use this compound to test the hypothesis that higher logP within this scaffold series improves brain-to-plasma concentration ratios without unacceptable off-target binding .

Matched-Pair Experimental Design for Alkyl Chain Branching Effects on Receptor Pharmacology

The concurrent commercial availability of the n-butylphenyl (linear), sec-butylphenyl (branched), and methylphenyl (minimal alkyl) analogs from a single vendor enables a controlled matched-pair design that systematically varies only the alkyl chain on the aniline ring. This design eliminates batch-to-batch variability and synthetic route differences as confounds, making it ideal for isolating the pharmacological consequences of alkyl chain topology on binding kinetics, functional efficacy, and off-target profiles .

Reference Compound for Analytical Method Development and Physicochemical Profiling of N-Phenylpiperazine Acetamides

The target compound's well-defined molecular formula, molecular weight (351.50 Da), and AldrichCPR availability make it suitable as a reference standard for developing HPLC, LC-MS, or logP chromatographic methods aimed at characterizing N-phenylpiperazine acetamide libraries. Its distinct retention time relative to lower-logP analogs can serve as a system suitability benchmark for lipophilicity-gradient separations .

Quote Request

Request a Quote for N-(4-butylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.